(S)-(-)-Felodipine

描述

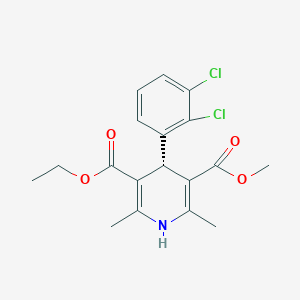

(S)-(-)-Felodipine, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 384.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-(-)-Felodipine is a dihydropyridine calcium channel blocker (CCB) primarily used in the treatment of hypertension. It selectively inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. This article explores its biological activity, mechanisms of action, pharmacokinetics, case studies, and clinical research findings.

Felodipine's primary mechanism involves blocking L-type calcium channels, which are crucial for muscle contraction in both cardiac and vascular smooth muscle. By preventing calcium entry, felodipine reduces intracellular calcium levels, leading to decreased contractility and vasodilation:

- Calcium Channel Interaction : Felodipine binds to inactive conformations of L-type calcium channels, stabilizing them and preventing calcium influx. This effect is more pronounced in vascular smooth muscle than in cardiac muscle due to differences in channel availability during depolarization .

- Calmodulin Interaction : Felodipine also interacts with calmodulin, inhibiting calmodulin-dependent processes that contribute to muscle contraction .

- Autophagy Induction : Recent studies indicate that felodipine may induce autophagy in neurons, suggesting potential neuroprotective effects beyond its cardiovascular applications .

Pharmacokinetics

The pharmacokinetic profile of felodipine reveals significant first-pass metabolism, leading to low systemic availability:

- Absorption : Felodipine is completely absorbed from the gastrointestinal tract; however, its bioavailability is approximately 15% due to extensive first-pass metabolism .

- Distribution : It has a volume of distribution of about 10 L/kg and is highly protein-bound (99%), primarily to albumin .

- Metabolism : Felodipine is metabolized in the liver by cytochrome P450 3A4, resulting in several inactive metabolites .

- Half-life : The terminal half-life varies between populations but averages around 24 hours in hypertensive patients .

Clinical Efficacy

Felodipine has demonstrated efficacy in lowering blood pressure and reducing cardiovascular events. The Felodipine Event Reduction (FEVER) Study provides robust evidence for its clinical benefits:

- Study Design : This randomized controlled trial involved 9,800 hypertensive patients aged 50-79 years who were assigned to receive either felodipine or placebo alongside a low-dose diuretic .

- Results : Over an average follow-up of 40 months, the felodipine group showed a significant reduction in systolic blood pressure (SBP) from 154.2 mmHg to 137.3 mmHg. Notably, there was a 27% reduction in the incidence of fatal and non-fatal strokes and a substantial decrease in various cardiovascular events compared to the placebo group .

Case Studies and Research Findings

Recent research has expanded on the potential benefits of felodipine beyond hypertension:

- Neuroprotective Effects : A phase II trial (FELL-HD) assessed felodipine's safety and tolerability in patients with early Huntington's disease (HD). Preliminary findings suggest it may ameliorate neurotoxic effects and induce autophagy in neurons .

- Pharmacodynamic Studies : A study evaluating the pharmacodynamics of felodipine indicated that its antihypertensive effects correlate with plasma concentration levels, emphasizing the importance of dosage adjustments based on individual patient responses .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism of Action | Inhibition of L-type calcium channels |

| Bioavailability | ~15% |

| Volume of Distribution | 10 L/kg |

| Protein Binding | 99% (primarily albumin) |

| Metabolism | Hepatic via CYP3A4 |

| Half-life | ~24 hours |

| Primary Clinical Use | Treatment of hypertension |

| Efficacy in Stroke Reduction | 27% reduction in stroke incidence (FEVER Study) |

科学研究应用

Pharmacological Profile

(S)-(-)-Felodipine acts by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism underlies its primary use in treating essential hypertension and its associated cardiovascular risks, including stroke and heart failure .

FDA-Approved Indications

- Essential Hypertension : Felodipine is FDA-approved for managing essential hypertension, demonstrating efficacy comparable to other antihypertensive agents like beta-blockers and ACE inhibitors .

- Cardiovascular Morbidity : It significantly reduces the risk of cardiovascular events in hypertensive patients, making it a critical component of cardiovascular disease management .

Off-Label Uses

This compound has several off-label applications that are gaining attention:

- Renovascular Hypertension : Used to manage hypertension related to renal artery stenosis .

- Pulmonary Hypertension : Emerging evidence suggests potential benefits in treating pulmonary hypertension .

- Chronic Stable Angina Pectoris : Felodipine can relieve angina symptoms by reducing myocardial oxygen demand through vasodilation .

- Congestive Heart Failure : While not first-line therapy, it may be considered in specific cases to alleviate symptoms .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in neurodegenerative diseases such as Huntington's disease (HD). A phase II trial (FELL-HD) is investigating its safety and tolerability in patients with early HD. Preliminary findings suggest that felodipine may induce autophagy in neurons and ameliorate toxicities associated with neurodegeneration .

Pharmacokinetics and Drug Interactions

Research has focused on the pharmacokinetics of this compound, particularly its interactions with other drugs metabolized by cytochrome P450 enzymes. Studies indicate that co-administration with CYP3A4 inducers like carbamazepine can significantly reduce felodipine plasma concentrations, necessitating careful monitoring during combined therapies .

Case Studies and Clinical Trials

属性

IUPAC Name |

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359121 | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105618-03-9, 119945-59-4 | |

| Record name | 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felodipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELODIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-(-)-Felodipine interact with its target and what are the downstream effects?

A1: this compound exerts its pharmacological effect by selectively binding to calcium channels, primarily the L-type voltage-gated calcium channels found in vascular smooth muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. [] The stereoselectivity of this interaction is highlighted by the fact that this compound displays significantly higher potency compared to its (R)-enantiomer. [, ]

Q2: What is the stereochemical significance of this compound and how was it determined?

A2: The "S" in this compound denotes its absolute configuration, a crucial factor determining its biological activity. The (-) indicates that it rotates plane-polarized light to the left (levorotatory). The absolute configuration of 4-(2, 3-dichlorophenyl-1, 4-dihydropyridines, including this compound, was established through chemical correlation with this compound, whose absolute configuration was previously confirmed by X-ray analysis. []

Q3: How is this compound metabolized, and does stereoselectivity play a role in this process?

A3: The primary metabolic pathway for Felodipine involves the oxidation of its dihydropyridine ring to the corresponding pharmacologically inactive pyridine metabolite. This transformation is predominantly catalyzed by cytochrome P-450 enzymes, specifically the CYP3A4 isoenzyme, in the liver. [, , ] Interestingly, studies utilizing liver microsomes from rats, dogs, and humans have demonstrated stereoselective metabolism of Felodipine enantiomers. While (S)-Felodipine exhibited slightly higher metabolism in rat and dog liver microsomes, human liver microsomes showed a preference for metabolizing (R)-Felodipine. This difference highlights the species-dependent nature of stereoselective drug metabolism. []

Q4: What is the significance of grapefruit juice consumption on this compound metabolism?

A4: Grapefruit juice has been shown to increase the oral bioavailability of dihydropyridine calcium antagonists, including Felodipine. [] This interaction can be attributed to the presence of flavonoids in grapefruit juice, such as naringenin, quercetin, and kaempferol. These flavonoids, particularly quercetin and kaempferol, inhibit CYP3A4 activity in the liver, thereby reducing the first-pass metabolism of Felodipine and increasing its bioavailability. []

Q5: Are there alternative methods for producing enantiomerically pure this compound?

A5: Yes, besides traditional chemical synthesis, enantioselective resolution of racemic Felodipine can be achieved using biocatalysts. Studies have explored the use of microorganisms like Aspergillus niger and Sphingomonas paucimobilis, and enzymes such as Lipase AP6, for this purpose. These biocatalysts selectively degrade or modify one enantiomer, leading to an enrichment of the desired this compound. Immobilization of these biocatalysts has been shown to enhance their enantioselectivity, further improving the purity of the final product. []

Q6: How is the enantiomeric purity of this compound determined?

A6: Chiral chromatography, specifically using chiral stationary phases like Chiral-AGP, is a widely employed method for separating and quantifying Felodipine enantiomers. This technique enables the determination of enantiomeric purity with high precision and accuracy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。